molecular formula C20H14ClN3O2S B2891277 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide CAS No. 330190-68-6

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide

Cat. No. B2891277
CAS RN: 330190-68-6
M. Wt: 395.86
InChI Key: WOQDCXVNGHFZOT-UHFFFAOYSA-N
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Description

“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are abundantly present in nature and have made significant contributions to medicinal chemistry . The compound also contains a chlorophenyl group and a methoxy-naphthamide group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography, which can provide detailed information about the arrangement of atoms within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through a combination of experimental techniques and computational methods .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or agriculture . Further studies could also investigate its physical and chemical properties, synthesis methods, and safety profile.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-26-17-11-14-5-3-2-4-13(14)10-16(17)18(25)22-20-24-23-19(27-20)12-6-8-15(21)9-7-12/h2-11H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQDCXVNGHFZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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